Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate

Physicochemical Differentiation Medicinal Chemistry Building Block Selection

Avoid non-interchangeable analogs in fragment screening. This 4-methoxy azepane-1-carboxylate delivers precise H-bond acceptor count (4), tPSA (38.8 Ų), and a ~2.5-fold solubility gain over methyl analogs (clogP ~3.1 vs. ~3.5). - Direct scaffold-hopping vs. piperidine: azepane's 40°-80° dihedral range probes wider conformational tolerance. - Latent phenol handle via methyl ether enables late-stage O-alkylation/sulfonylation in parallel SAR. Supplied with 97% HPLC purity; shipped ambient, stable at -20°C for 2+ years. Request a bulk quote.

Molecular Formula C16H23NO3
Molecular Weight 277.364
CAS No. 1797160-39-4
Cat. No. B2527095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methoxyphenyl)azepane-1-carboxylate
CAS1797160-39-4
Molecular FormulaC16H23NO3
Molecular Weight277.364
Structural Identifiers
SMILESCCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H23NO3/c1-3-20-16(18)17-11-5-4-6-14(12-17)13-7-9-15(19-2)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3
InChIKeyOQJYGPVNIQMPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / 15 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Identity and Sourcing Baseline


Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate is a synthetic small molecule of the azepane class, characterized by a seven-membered saturated nitrogen heterocycle bearing a 4-methoxyphenyl substituent at the 3-position and an ethyl carbamate functional group at the ring nitrogen. Its molecular formula is C16H23NO3 with a molecular weight of 277.36 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly in fragment-based drug discovery and library synthesis, where its distinct pharmacophoric features—the azepane scaffold, the methoxyaryl lipophilic tail, and the carbamate linker—offer modular handles for derivatization [1].

Scaffold
Seven-membered azepane core for fragment-based discovery and conformational sampling
Handles
Methoxyaryl lipophilic tail and carbamate linker offer modular derivatization vectors
Library fit
Suitable as a polarity-defined building block in parallel synthesis and SAR exploration

Structural Determinants of Generic Substitution Failure


Direct substitution of Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate with seemingly close analogs, such as ethyl 3-phenylazepane-1-carboxylate or ethyl 3-(4-methylphenyl)azepane-1-carboxylate, introduces critical deviations in key molecular properties that govern target binding, solubility, metabolic stability, and synthetic tractability. The 4-methoxy substituent alters the hydrogen bond acceptor count (4 vs. 3), topological polar surface area (tPSA, ~38.8 Ų vs. ~29.5 Ų), and lipophilicity (clogP) relative to the unsubstituted phenyl analog [1]. Such differences, while seemingly modest, can produce substantial shifts in permeability, efflux, and CYP450 interactions, rendering biological and synthetic data non-interchangeable between these building blocks [2].

Target compound
4‑methoxy
Unsubstituted phenyl analog
Lacks the 4‑methoxy group, reducing H‑bond acceptors (3 vs 4) and tPSA (~29.5 vs 38.8 Ų). Permeability and efflux profiles may shift, making biological data non‑interchangeable.
Target compound
4‑methoxy
4‑methylphenyl analog
No latent phenol handle; chemoselective demethylation to the phenol is impossible. Lipophilicity shifts (clogP 3.5 vs 3.1) alter solubility‑permeability balance, requiring separate assay validation.
Target compound
Azepane
Piperidine analog
Six‑membered ring has fewer low‑energy conformers and a narrower dihedral angle range. Pharmacophore sampling and binding‑site complementarity may differ, requiring scaffold‑specific re‑optimization.

Quantitative Differentiation vs. Structural Analogs


Hydrogen Bond Acceptor and Polar Surface Area Comparison

A direct comparison of target compound Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate with its closest unsubstituted phenyl analog reveals a quantifiable increase in hydrogen bond acceptor count and topological polar surface area, metrics that correlate with solubility and permeability. The 4-methoxy group contributes one additional oxygen atom, resulting in 4 total hydrogen bond acceptors versus 3 for ethyl 3-phenylazepane-1-carboxylate [1]. The predicted tPSA increases from approximately 29.5 Ų to 38.8 Ų, a delta of +9.3 Ų [1]. This shifts the compound's predicted location within the 'drug-like' chemical space, directly impacting its suitability for target classes that require specific polarity thresholds.

H‑bond acceptors & tPSA
Cross‑study comparable
4 vs 3 HBA; 38.8 vs 29.5 Ų
Permeability and solubility profile shift
Predicted by ZINC15 QikProp; ΔtPSA +9.3 Ų relative to unsubstituted phenyl analog
Physicochemical Differentiation Medicinal Chemistry Building Block Selection

Unique Demethylation Reactivity Handle

Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate possesses a unique synthetic vector that is absent in its 4-methylphenyl or unsubstituted phenyl comparators: the aryl methyl ether can be selectively demethylated under standard conditions (e.g., BBr3) to generate the corresponding phenol, ethyl 3-(4-hydroxyphenyl)azepane-1-carboxylate [1]. This transformation enables regiospecific late-stage diversification (e.g., alkylation, sulfonylation) that is structurally impossible with the comparator ethyl 3-(4-methylphenyl)azepane-1-carboxylate. The transformation yield for this type of demethylation on similar aryl methyl ether substrates is typically >80%, providing a high-fidelity synthetic pathway [1].

Demethylation reactivity
Class‑level inference
>80% yield to phenol via BBr₃
Enables late‑stage phenol diversification
4‑methyl analog cannot undergo analogous chemoselective oxidation
Synthetic Diversification Late-Stage Functionalization Building Block Reactivity

Lipophilicity Shift and Solubility Implications

The calculated partition coefficient (clogP) of Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate is 3.1, versus 3.5 for ethyl 3-(4-methylphenyl)azepane-1-carboxylate and 2.9 for ethyl 3-phenylazepane-1-carboxylate, as predicted by the ZINC15 pipeline [1]. The methoxy analog thus occupies a distinct intermediate lipophilicity window, providing a measurable balance between solubility and permeability that is quantitatively different from both the more lipophilic methyl analog and the less lipophilic unsubstituted analog. A ΔlogP of -0.4 relative to the methyl analog translates to an approximate 2.5-fold increase in predicted aqueous solubility, a critical factor in achieving meaningful assay concentrations without excessive DMSO [2].

Lipophilicity (clogP)
Cross‑study comparable
clogP 3.1 vs 3.5 (methyl), 2.9 (unsub.)
Balanced solubility‑permeability window
Predicted ~2.5× aqueous solubility increase vs methyl analog
Lipophilicity ADME Fragment Metric

Azepane vs. Piperidine Conformational Advantage

Within the broader class of N-substituted azepane carboxylates, the 7-membered ring provides a measurably different conformational profile compared to the more common 6-membered piperidine analogs, such as ethyl 3-(4-methoxyphenyl)piperidine-1-carboxylate. The azepane ring displays a pseudorotational itinerary with a higher number of low-energy conformers and a broader range of accessible N–C–C–C dihedral angles (~40° to 80° in low-energy conformers vs. ~50° to 70° for piperidine) [1]. This translates to a greater ability to project the methoxyphenyl group into diverse vectors, facilitating 3D pharmacophore sampling in fragment-based screening libraries.

Azepane vs piperidine conformers
Class‑level inference
>8 vs 4–6 conformers; dihedral range ~40°–80° vs ~50°–70°
Enhanced 3D pharmacophore sampling
DFT B3LYP/6-31G(d) calculations; wider accessible conformational space
Fragment-Based Drug Discovery Conformational Analysis Scaffold Selection

Optimal Research and Industrial Application Scenarios


Polarity-Defined Fragment Library Construction

Procure Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate when constructing fragment screening libraries that require a precisely defined hydrogen bond acceptor (4) and tPSA (38.8 Ų) to bias sampling toward peripheral or CNS target space, as predicted by its physicochemical signature relative to the unsubstituted phenyl analog [1].

Diversification via Latent Phenol Functional Group

Use this compound as a central diversification intermediate in parallel synthesis workflows where the aryl methyl ether serves as a latent phenol handle for late-stage O-alkylation or sulfonylation, a capability not available with the 4-methylphenyl comparator [1].

Lipophilicity Optimization in SAR Studies

Incorporate Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate into SAR campaigns where a lipophilicity target of clogP ~3.1 is desired to balance solubility and permeability, as quantified by the 0.4 logP unit reduction versus the methyl analog, predicting a ~2.5-fold increase in aqueous solubility [1][2].

Scaffold-Hopping to Probe Conformational Effects

Employ this specific azepane-1-carboxylate in direct scaffold-hopping comparisons with the corresponding piperidine-1-carboxylate to exploit the azepane's wider dihedral angle range (~40°–80° vs. ~50°–70°) and additional low-energy conformers, critical for probing binding site conformational tolerance [1].

Application
Selection Property
Validation Focus
Fragment library polarity bias
Defined HBA & tPSA signature
Permeability/solubility alignment to target space
Late‑stage diversification
Latent phenol reactivity handle
Demethylation and subsequent derivatization feasibility
Lipophilicity SAR optimization
Moderate clogP (~3.1) profile
Solubility‑permeability balance in assay media
Conformational scaffold‑hopping
Azepane ring flexibility
Binding‑site conformational sampling vs piperidine
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